molecular formula C18H18ClN3O2S2 B2467929 N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252816-70-8

N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2467929
CAS RN: 1252816-70-8
M. Wt: 407.93
InChI Key: FBZGQMZRHQXHNV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2S2 and its molecular weight is 407.93. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and its analogues have been studied as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for antitumor agents. A study showed that certain compounds in this class are among the most potent dual inhibitors of human TS and DHFR known to date, with significant implications for cancer therapy (Gangjee et al., 2008).

Antitumor Activity

Several derivatives of this compound have been synthesized and evaluated for their antitumor activity. Research indicates that many of these compounds show potent anticancer activity, comparable to standard chemotherapy drugs like doxorubicin, on various human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Development of Novel Antimicrobial Agents

The compound and its analogues have also been explored for developing new antimicrobial agents. Studies have synthesized novel derivatives and evaluated them for antimicrobial activities against a range of bacterial and fungal strains, showing promising results in terms of their effectiveness (Hossan et al., 2012).

Inhibition of Other Enzymes and Potential Pharmacological Applications

Research has also been conducted on the potential of these compounds to inhibit other enzymes such as acetohydroxyacid synthase (AHAS), a target for herbicides. Computational and pharmacological evaluations have been carried out to assess their toxicity, tumor inhibition, and other pharmacological properties (Faheem, 2018).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-3-7-22-17(24)16-13(6-8-25-16)21-18(22)26-10-15(23)20-14-9-12(19)5-4-11(14)2/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZGQMZRHQXHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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